

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid solubility profile

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Compound of Interest

Compound Name: 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

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An In-Depth Technical Guide to the Solubility Profile of **3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid**

Authored by: A Senior Application Scientist

Abstract

The physicochemical properties of a drug candidate, particularly its aqueous solubility, are foundational to its pharmacokinetic profile and ultimate clinical success. Poor solubility is a primary contributor to low bioavailability, hindering the development of otherwise promising therapeutic agents.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of **3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid**, a novel chemical entity incorporating a key pyrimidine scaffold. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative methodologies, theoretical underpinnings, and data interpretation required to establish a complete and actionable solubility profile. We will detail the experimental determination of critical parameters, including thermodynamic solubility, pKa, and the influence of pH, providing researchers and drug development professionals with the necessary protocols to de-risk and advance similar candidates.

Foundational Physicochemical Assessment

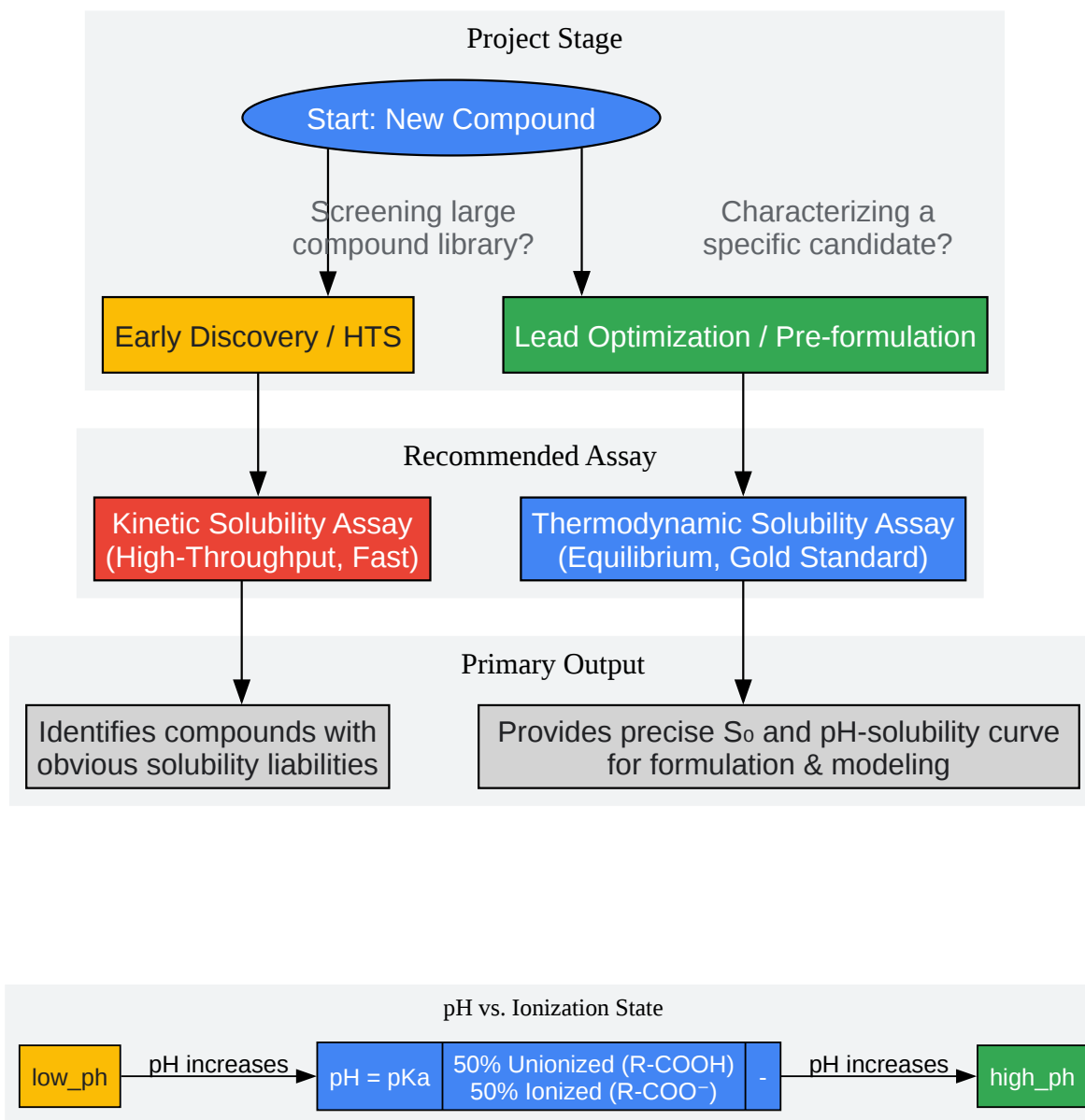
Before embarking on experimental solubility studies, a thorough understanding of the molecule's structure is essential for predicting its behavior. **3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid** is a weak organic acid. Its structure consists of a polar dimethoxypyrimidine ring system and a propanoic acid side chain, which is the primary ionizable group.

- Molecular Structure: $C_9H_{12}N_2O_4$
- Key Functional Groups:
 - Carboxylic Acid (-COOH): This group is expected to be the primary determinant of the compound's pH-dependent solubility. At pH values below its pKa, the neutral, protonated form will dominate, which is typically less soluble in water.^{[5][6]} As the pH rises above the pKa, the molecule deprotonates to form a carboxylate anion ($-COO^-$), a more polar and thus more water-soluble species.^[7]
 - Dimethoxypyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the methoxy groups contribute to the molecule's overall polarity and interactions with solvents.^{[8][9]}

The central hypothesis is that the solubility of this compound will be low at acidic pH and will increase significantly as the pH becomes neutral to alkaline.^[10] Therefore, determining two key parameters is critical: the intrinsic solubility (S_0) of the unionized form and the acid dissociation constant (pKa).

Experimental Design: Selecting the Appropriate Solubility Assay

The choice of solubility assay depends on the stage of drug development.^{[3][11]} For early-stage discovery and high-throughput screening, kinetic solubility is often sufficient. However, for lead optimization and pre-formulation, a precise understanding of thermodynamic (equilibrium) solubility is non-negotiable.^{[12][13]}



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